molecular formula C13H16N2O B1271299 N-(4-butylphenyl)-2-cyanoacetamide CAS No. 54153-20-7

N-(4-butylphenyl)-2-cyanoacetamide

Cat. No.: B1271299
CAS No.: 54153-20-7
M. Wt: 216.28 g/mol
InChI Key: TXUGXSLBLAYKST-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-2-cyanoacetamide (CAS 54153-20-7) is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This chemical serves as a versatile precursor and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a cyanoacetamide group attached to a 4-butylphenyl ring, makes it a valuable scaffold for the design and synthesis of novel biologically active molecules . Recent scientific studies have explored the synthesis of derivatives based on the this compound structure. These derivatives, particularly those incorporating heterocyclic systems like the thiazole ring, have shown promising results in biological evaluations. Research indicates such compounds can exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli . Furthermore, preliminary in vitro studies on specific derivative compounds have demonstrated sensitivity against A549 lung carcinoma cell lines, suggesting potential for use in developing new anticancer agents . The mechanism of action for these active derivatives often involves molecular interactions with enzyme targets such as DNA gyrase B, which is supported by in silico docking studies and molecular dynamics simulations . This compound is intended for research purposes as a building block in drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGXSLBLAYKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297519
Record name N-(4-Butylphenyl)-2-cyanoacetamide
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54153-20-7
Record name N-(4-Butylphenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54153-20-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-cyanoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for N 4 Butylphenyl 2 Cyanoacetamide and Its Analogues

Refined Synthetic Protocols for N-Arylcyanoacetamides

Traditional synthetic routes are continuously being optimized to improve reaction outcomes. Key strategies involve the direct formation of the amide bond from readily available precursors.

A primary method for the synthesis of cyanoacetamides involves the direct amination of a cyanoacetate (B8463686) ester. In a foundational approach for the parent compound, cyanoacetamide, methyl cyanoacetate is reacted directly with liquid ammonia (B1221849). google.com This process is optimized by controlling the reaction temperature, typically between -10 °C and -5 °C, and then lowering it further to between -15 °C and -10 °C to facilitate the crystallization of the crude product. google.com

This methodology can be extrapolated for the synthesis of N-substituted derivatives like N-(4-butylphenyl)-2-cyanoacetamide by replacing liquid ammonia with the corresponding aniline (B41778), in this case, 4-butylaniline (B89568). The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of methyl cyanoacetate, followed by the elimination of methanol. To ensure the reaction proceeds to completion, a slight molar excess of the amine (e.g., a 1:1.02 to 1:1.08 ratio of ester to amine) is often employed. google.com

A widely utilized and effective strategy for synthesizing N-arylcyanoacetamides is the direct cyanoacetylation of substituted anilines with a cyanoacetate ester, such as ethyl cyanoacetate. researchgate.net This condensation reaction is typically performed by refluxing the two components at an elevated temperature, which drives the reaction forward to yield the desired N-aryl-2-cyanoacetamide derivative with good yields. researchgate.net The versatility of this method allows for its application to a wide range of substituted anilines.

Research into the synthesis of various N-alkylated-2-cyanoacetamide derivatives has demonstrated the effectiveness of this approach. While the specific synthesis for the 4-butylphenyl derivative follows this standard procedure, studies on other substituted anilines provide insight into expected outcomes.

EntryAniline Substituent (R)Reaction Time (h)Yield (%)
3a 4-OCH₃285
3b H280
3c 4-Cl272
3d 3,4-diCl253
Data derived from the synthesis of N-alkyled-2-cyanoacetamide derivatives via refluxing substituted anilines with ethyl cyanoacetate. researchgate.net

Exploration of Sustainable and Green Chemistry Synthetic Approaches

In line with modern chemical principles, significant effort has been directed towards developing environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov This technique can dramatically reduce reaction times, increase product yields, and minimize the formation of by-products. nih.govjchps.com For the synthesis of cyanoacetamide derivatives, microwave irradiation can facilitate the condensation reaction between an amine and a cyanoacetate ester or in related multi-component reactions, often under solvent-free conditions. nih.govresearchgate.net

The benefits of microwave irradiation are clearly demonstrated when comparing it to traditional reflux methods for the synthesis of related heterocyclic compounds. The use of microwave energy leads to a drastic reduction in reaction time while often providing superior yields. mdpi.comnih.gov For instance, in the synthesis of thiosemicarbazones, reaction times were reduced from 480 minutes under traditional reflux to just 3 minutes using microwave irradiation under solvent-free conditions. mdpi.comnih.gov

Synthesis MethodReaction TimeYield (%)
Traditional Reflux 480 min70-85
Microwave (Solvent-Free) 3 min82-95
Comparison of reaction conditions for the synthesis of N₁,N₄-substituted thiosemicarbazones, highlighting the efficiency of microwave-assisted synthesis. mdpi.comnih.gov

This eco-friendly approach, when applied to the synthesis of this compound, would involve the microwave-assisted condensation of 4-butylaniline and a suitable cyanoacetic acid derivative, aligning with the principles of sustainable chemical production. nih.gov

Advanced synthetic strategies are increasingly focused on cascade reactions, where multiple chemical transformations occur in a single pot, thereby increasing efficiency and reducing waste. When these reactions are also designed to be metal-free, they represent a highly sustainable approach by avoiding potentially toxic and costly transition-metal catalysts. organic-chemistry.org

While specific metal-free cascade reactions for the direct synthesis of this compound are still an emerging area of research, the principles are well-established in the synthesis of other nitrogen-containing heterocycles. For example, metal-free, iodine-mediated cascade [4 + 1] cyclization reactions have been developed for the synthesis of 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide. organic-chemistry.org This type of methodology, which involves the sequential formation of C-N and N-N bonds in one operation, showcases the potential of cascade reactions to build complex molecules from simple precursors efficiently. organic-chemistry.org The development of analogous metal-free cascade processes for N-arylcyanoacetamides is a logical next step in the pursuit of elegant and sustainable synthetic chemistry.

Process Optimization for Scalable Synthesis and Purity Enhancement

For the large-scale production of this compound, process optimization is critical to ensure high yield, purity, and cost-effectiveness. Key optimization strategies can be adapted from established industrial processes for the synthesis of the parent cyanoacetamide. google.comgoogle.com

One crucial aspect of optimization is the work-up and purification procedure. After the reaction between methyl cyanoacetate and the aniline is complete, controlling the temperature is vital. By maintaining a low temperature environment (e.g., -15 °C to -10 °C), the product can be selectively crystallized from the reaction mixture. google.com

Catalytic Systems and Their Mechanistic Roles

The synthesis of N-aryl-2-cyanoacetamides, such as this compound, typically involves the condensation of an aniline derivative with a cyanoacetic acid ester. The selection of a catalyst is pivotal in this reaction, as it can dramatically affect the reaction rate and yield. While some syntheses can proceed thermally, the use of a catalyst is often preferred to achieve milder reaction conditions and improved efficiency.

A variety of catalytic systems have been explored for the synthesis of N-aryl-2-cyanoacetamides. These range from basic catalysts to Lewis acids and enzymes. Basic catalysts, such as piperidine (B6355638), sodium ethoxide, and butyl lithium, are commonly employed. Their primary role is to deprotonate the amine or the active methylene (B1212753) group of the cyanoacetic acid ester, thereby increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the ester. For instance, in the reaction of benzylamine (B48309) with ethyl cyanoacetate, butyl lithium in tetrahydrofuran (B95107) (THF) has been utilized as a strong base to drive the reaction forward. ekb.eg Similarly, piperidine is often used in small, catalytic amounts in ethanol (B145695) to promote the condensation. researchgate.net

More recently, enzymatic catalysis has emerged as a green and efficient alternative. Lipases, for example, have been successfully used in the amidation of anilines. nih.gov These biocatalysts can operate under mild conditions and offer high selectivity.

The following table summarizes various catalytic systems used in the synthesis of N-aryl-2-cyanoacetamide analogs. It is important to note that specific comparative studies for the synthesis of this compound are limited in the available literature. Therefore, the data presented is based on analogous compounds and provides a general overview of the catalytic landscape.

Table 1: Catalytic Systems for the Synthesis of N-Aryl-2-cyanoacetamide Analogs

CatalystReactantsProductReaction ConditionsProposed Mechanistic Role
None (Thermal)Aromatic amines, Ethyl cyanoacetateCyanoacetanilidesFusion at 150°CThermal energy drives the direct nucleophilic acyl substitution.
PiperidineArylidenemalononitrile, 2-Cyano-N-2-substituted-phenyl acetamide (B32628)Pyridine (B92270) derivativesEthanol, catalytic amountActs as a base to facilitate the initial Michael addition by deprotonating the active methylene compound. researchgate.net
Sodium EthoxidePrimary amines, Ethyl cyanoacetateN-substituted-2-cyanoacetamidesEthanol, room temperature, catalytic amountA strong base that deprotonates the amine, increasing its nucleophilicity for attack on the ester.
Butyl LithiumBenzylamine, Ethyl cyanoacetateN-benzylcyanoacetamideTHFA very strong base that ensures complete deprotonation of the amine, leading to a high yield of 91%. ekb.eg
Ammonium (B1175870) Acetate (B1210297)4-Hydroxybenzaldehyde, 2-Cyanoacetamide (B1669375)2-(4-hydroxybenzylidene)-cyanoacetamideMicrowave irradiation (160W, 40s), solvent-freeActs as a mild acid-base catalyst in the Knoevenagel condensation, facilitating both the initial aldol (B89426) addition and subsequent dehydration. orgsyn.org
Novozym 435 (Lipase)Anilines, 1,3-DiketonesAmidesRoom temperature, waterThe enzyme catalyzes the hydrolysis of the diketone and subsequent amidation, proceeding through an enaminone intermediate. nih.gov

Solvent Effects and Reaction Pathway Influence

The choice of solvent can profoundly impact the reaction pathway, rate, and yield in the synthesis of this compound and its analogs. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and can even participate in the reaction mechanism.

Reactions can be performed under solvent-free conditions, often utilizing microwave irradiation to provide the necessary energy. orgsyn.org This approach aligns with the principles of green chemistry by reducing solvent waste. When solvents are used, their polarity and protic or aprotic nature are key considerations.

Polar protic solvents, such as ethanol, are frequently used. researchgate.net They can solvate both the reactants and ionic intermediates, and their ability to form hydrogen bonds can stabilize transition states. For instance, in the condensation of aminothiazole derivatives with ethyl cyanoacetate, ethanol is a common solvent choice. ekb.eg

Aprotic solvents, both polar and non-polar, also play a significant role. Dioxane has been used as a solvent in subsequent reactions of N-(4-substitutedphenyl)-2-cyanoacetamides. Tetrahydrofuran (THF) is often the solvent of choice when strong bases like butyl lithium are used, as it is relatively inert under these conditions. ekb.eg In some cases, high-boiling point aromatic solvents like p-xylene (B151628) have been employed, particularly when a Dean-Stark trap is used to remove water and drive the reaction to completion.

The following table outlines the effects of different solvents on the synthesis of N-aryl-2-cyanoacetamide analogs. As with the catalytic systems, this data is compiled from studies on analogous compounds due to the absence of a specific comparative study for this compound.

Table 2: Solvent Effects in the Synthesis of N-Aryl-2-cyanoacetamide Analogs

Solvent(s)ReactantsProductReaction ConditionsInfluence on Reaction Pathway
Solvent-freeAromatic amines, Ethyl cyanoacetateCyanoacetanilidesFusion at 150°CDirect reaction driven by high temperature, minimizing side reactions related to solvent interaction.
Solvent-free (Microwave)4-Hydroxybenzaldehyde, 2-Cyanoacetamide, Ammonium acetate2-(4-hydroxybenzylidene)-cyanoacetamide160W, 40sRapid and efficient energy transfer directly to the reactants, often leading to higher yields and shorter reaction times. orgsyn.org
EthanolArylidenemalononitrile, 2-Cyano-N-2-substituted-phenyl acetamide, PiperidinePyridine derivativesRefluxA polar protic solvent that facilitates the dissolution of reactants and stabilizes charged intermediates in the multi-step reaction. researchgate.net
DioxaneN-(4-substitutedphenyl)-2-cyanoacetamide, Sodium nitrite, HClHydroxyimino derivatives0-5°CA polar aprotic solvent suitable for the nitrosation reaction, as it dissolves the organic substrate and does not interfere with the nitrous acid.
Tetrahydrofuran (THF)Benzylamine, Ethyl cyanoacetate, Butyl lithiumN-benzylcyanoacetamide-An aprotic and relatively non-polar solvent that is stable to the strong base used and effectively dissolves the reactants. ekb.eg
p-XyleneFatty acids, Amines, Silica gelLipoamidesReflux with Dean-Stark trapA high-boiling non-polar solvent that allows for the azeotropic removal of water, shifting the equilibrium towards product formation.

Elucidation of Chemical Reactivity and Derivatization Pathways of N 4 Butylphenyl 2 Cyanoacetamide

Mechanistic Investigations of the Active Methylene (B1212753) Group Reactivity

The methylene group, situated between the electron-withdrawing cyano and carbonyl groups, is highly activated, making it a potent nucleophile. tubitak.gov.tr This reactivity is harnessed in various carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction involving the active methylene group of N-(4-butylphenyl)-2-cyanoacetamide. sigmaaldrich.comsciensage.info This reaction typically involves the condensation of an aldehyde or ketone with an active hydrogen compound, catalyzed by a base. sigmaaldrich.com In the case of this compound, the reaction with various aldehydes leads to the formation of α,β-unsaturated products.

The reaction proceeds via the deprotonation of the active methylene group by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. sigmaaldrich.com

Studies have explored the use of various catalysts, including benign amines and ammonium (B1175870) salts, to promote the Knoevenagel condensation in a more environmentally friendly manner. tue.nl Research has also demonstrated that the reaction can be carried out under solvent-free conditions, further enhancing its green credentials. tue.nl The scope of the reaction is broad, with high conversions achieved for a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. tue.nl

For instance, the condensation of N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) with aromatic aldehydes such as 4-chloro, 4-fluoro, and 4-methoxy-benzaldehyde has been successfully carried out in the presence of piperidine (B6355638) in ethanol (B145695) to yield the corresponding benzylidene derivatives. orientjchem.org

Table 1: Examples of Knoevenagel Condensation with N-substituted-2-cyanoacetamides and Aldehydes

N-substituted-2-cyanoacetamideAldehydeCatalystProductReference
N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide)4-Cl-benzaldehydePiperidinebis(benzylidene) derivative orientjchem.org
N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide)4-F-benzaldehydePiperidinebis(benzylidene) derivative orientjchem.org
N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide)4-OMe-benzaldehydePiperidinebis(benzylidene) derivative orientjchem.org
2-cyanoacetamide (B1669375)6-nitroveratraldehydePiperidine2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide chemspider.com

The active methylene group of this compound can also participate in Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.neteurekaselect.com This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular architectures. eurekaselect.comresearchgate.net

In the context of this compound, the carbanion generated from the active methylene group can add to various Michael acceptors. The stereochemical outcome of these reactions can often be controlled, leading to the formation of specific stereoisomers. princeton.edu This control is crucial in the synthesis of chiral molecules and natural products. princeton.edu

For example, the Michael addition of malononitrile (B47326) or ethyl cyanoacetate (B8463686) to bis(chromene) derivatives, which can be synthesized from precursors related to N-aryl-2-cyanoacetamides, leads to the formation of bis(chromeno[3,4-c]pyridines). orientjchem.org This demonstrates the utility of Michael additions in constructing fused heterocyclic systems.

Reactivity Studies of the Amide Nitrogen and Nitrile Functional Groups

Beyond the active methylene group, the amide nitrogen and nitrile functional groups of this compound also exhibit distinct reactivity. tubitak.gov.tr

The amide nitrogen is nucleophilic and can participate in various reactions. tubitak.gov.tr While the C-2 carbanion is generally more reactive, the amide nitrogen can be involved in cyclization and other bond-forming processes. tubitak.gov.tr Theoretical studies on related N-acyloxy-N-alkoxyamides have shown that SN2 reactions can occur at the amide nitrogen, with the reaction process being similar to classical SN2 reactions at carbon. arkat-usa.org

The nitrile group is an electrophilic site due to the polarization of the carbon-nitrogen triple bond. openstax.orglibretexts.org It can undergo nucleophilic attack, leading to a variety of transformations. openstax.org The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups. nih.gov Common reactions of nitriles include hydrolysis to amides and carboxylic acids, and reduction to primary amines. openstax.org In the context of heterocyclic synthesis, the nitrile group is often a key participant in cyclization reactions, acting as an electrophile to facilitate ring closure.

Advanced Heterocyclic Synthesis Utilizing this compound as a Synthon

This compound and its derivatives are valuable synthons for the construction of a wide array of heterocyclic compounds. tubitak.gov.trresearchgate.net Their polyfunctionality allows for the synthesis of diverse ring systems, including pyridines, pyridones, and other fused heterocycles. tubitak.gov.trorientjchem.orgmdpi.com

A significant application of this compound is in the synthesis of substituted pyridines and pyridones. mdpi.comsciforum.netresearchgate.net Specifically, 3-cyano-2-pyridones are readily accessible through the reaction of N-substituted-2-cyanoacetamides with 1,3-dicarbonyl compounds. mdpi.comsciforum.net

A general and efficient method for the synthesis of N-alkyl-3-cyano-2-pyridone derivatives involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) in ethanol. mdpi.comsciforum.net This reaction proceeds under reflux conditions and provides excellent yields of the desired 3-cyano-2-pyridone products. mdpi.comsciforum.net

For example, the synthesis of N-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone can be achieved by reacting N-butyl-2-cyanoacetamide (formed from methyl cyanoacetate and butylamine) with methyl acetoacetate (B1235776) in the presence of piperidine. chemicalbook.com

Table 2: Synthesis of 3-Cyano-2-pyridone Derivatives

N-alkylated-2-cyanoacetamideReagentConditionsProductYieldReference
N-alkylated-2-cyanoacetamide derivativesAcetylacetoneKOH, Ethanol, 80°C, 4h3-Cyano-2-pyridone derivatives61-79% mdpi.comsciforum.net
N-butyl-2-cyanoacetamideMethyl acetoacetatePiperidine, 100°C, 5hN-Butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone- chemicalbook.com
Bis(cyanoacetamide) derivativePentane-2,4-dioneRefluxBis(4,6-dimethyl-2-pyridone) derivative- orientjchem.org

While direct cycloaddition reactions of this compound with ynones are not extensively detailed in the provided context, the broader field of cycloaddition reactions involving ynones is well-established. mit.eduresearchgate.netnih.gov Ynones are versatile building blocks in cycloaddition reactions due to their multiple functional groups. researchgate.net They can participate in [4+2] cycloaddition reactions to form various heterocyclic structures. nih.gov For instance, an enantioselective [4+2] cycloaddition of cyclic N-sulfonylimines with ynones has been reported to produce sulfamidate-fused 2,3-dihydropyridin-4(1H)-ones in good yields with high stereoselectivity. nih.gov This suggests the potential for developing similar cycloaddition strategies involving this compound or its derivatives to access novel pyridine-based scaffolds.

Synthesis of Pyridines and Pyridones (e.g., 3-Cyano-2-pyridones)

t-BuOK-Mediated Condensation of Enones

While specific research detailing the t-BuOK-mediated condensation of enones with this compound is not extensively documented in the provided results, the general reactivity of cyanoacetamide derivatives suggests a plausible reaction pathway. In related systems, the active methylene group of a cyanoacetamide can be deprotonated by a strong base like potassium tert-butoxide (t-BuOK) to form a nucleophilic carbanion. This carbanion can then undergo a Michael addition to the β-carbon of an α,β-unsaturated ketone (enone). The resulting intermediate can then undergo an intramolecular cyclization and subsequent dehydration to yield a variety of substituted pyridone or other heterocyclic structures. The specific outcome would be dependent on the reaction conditions and the structure of the enone.

Formation of Thiazole (B1198619) and Benzothiazole (B30560) Derivatives

The synthesis of thiazole and benzothiazole derivatives from cyanoacetamide precursors is a well-established area of heterocyclic chemistry. nih.govcapes.gov.br

Thiazole Derivatives: The reaction of N-aryl-2-cyanoacetamides with phenyl isothiocyanate in the presence of a base like potassium hydroxide can lead to the formation of a non-isolable potassium sulphide salt intermediate. Subsequent cyclocondensation of this intermediate with α-halocarbonyl compounds, such as chloroacetone, affords the corresponding 4-methylthiazole (B1212942) derivatives. researchcommons.org The structure of these thiazoles can be confirmed by spectroscopic methods, with the 1H-NMR spectrum showing characteristic signals for the methyl groups and the thiazole ring proton. researchcommons.org Another route involves the reaction of thiosemicarbazone derivatives with α-bromoketones. nih.gov

Benzothiazole Derivatives: The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov A palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides represents a modern approach to constructing the benzothiazole ring system. mdpi.com Various substituted benzothiazoles have been synthesized and characterized, with their structures confirmed by IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry. mdpi.comnih.gov

Construction of Quinoxalinones and Pyrimidine (B1678525) Scaffolds

The versatile nature of this compound also allows for its use in the synthesis of quinoxalinone and pyrimidine-based structures.

Quinoxalinones: A one-pot strategy for the synthesis of quinoxalin-2-ones involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrite. nih.govresearchgate.net This method proceeds through a sequence of nitrosation, tautomerization, and cyclization, offering good functional group tolerance and moderate to good yields. nih.govorganic-chemistry.org

Pyrimidine Scaffolds: Pyrimidine scaffolds can be constructed from cyanoacetamide derivatives through various synthetic routes. nih.gov One approach involves the reaction with formamide, which acts as a C1 source, to achieve pyrimidone annulation. nih.gov The initial formylation of an amino group, followed by an intramolecular nucleophilic attack by the amide NH moiety, leads to the formation of the pyrimidine ring. nih.gov The synthesis of 2-aminopyrimidines, 2,4-diaminopyrimidines, and 4-aminopyrimidines are key intermediates in the development of various biologically active molecules. nih.gov

Synthesis of Chromene and Fused Chromene Analogs

Chromene and its fused derivatives are another important class of heterocycles that can be synthesized from this compound. orientjchem.org

Chromene Derivatives: The condensation of N-aryl-2-cyanoacetamide derivatives with salicylaldehyde (B1680747) in the presence of a catalyst like ammonium acetate (B1210297) can lead to the formation of 2-iminochromenes. researchcommons.orgresearchgate.net These can be further hydrolyzed to the corresponding chromen-2-one derivatives. researchcommons.org A widely used method for the synthesis of 2-amino-4H-chromenes is the three-component reaction of an aldehyde, malononitrile (or a cyanoacetamide derivative), and a phenol (B47542) in the presence of a basic catalyst like piperidine. nih.govnih.gov This reaction proceeds via a Michael addition followed by an O-heterocyclization. nih.gov

Fused Chromene Analogs: The 2-iminochromene derivatives can serve as precursors for the synthesis of fused systems. For example, their reaction with malononitrile or ethyl cyanoacetate can yield chromeno[3,4-c]pyridine derivatives. researchcommons.orgorientjchem.org These reactions typically proceed through a Michael addition followed by an intramolecular cyclization.

Exploration of Novel Fused Heteroaromatic Systems

The reactivity of this compound extends to the synthesis of a variety of other novel fused heteroaromatic systems. researchgate.net For instance, the reaction of N,N'-(1,4-phenylene)bis(2-cyanoacetamide) with salicylaldehyde derivatives can produce bis(2-imino-2H-chromene-3-carboxamide) compounds. researchgate.net Furthermore, the reaction of cyanoacetamide derivatives with various electrophilic reagents can lead to the formation of polyfunctionally substituted heterocycles, including thiophene, pyrazole, and pyridine (B92270) rings fused to other heterocyclic systems. researchgate.net

Functionalization and Modification of the Butylphenyl Moiety

Beyond the derivatization of the cyanoacetamide core, the butylphenyl moiety provides an additional site for chemical modification.

Regioselective Substitution Reactions on the Phenyl Ring

While specific examples of regioselective substitution on the phenyl ring of this compound are not detailed in the provided search results, the principles of electrophilic aromatic substitution on substituted benzenes are well-established. The butyl group is an ortho-, para-directing activator. Given that the para position is already substituted, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho position to the butyl group. The specific conditions of the reaction (reagents, catalyst, temperature) would influence the regioselectivity and the outcome of the substitution.

Impact of Substituents on Reaction Kinetics and Product Distribution

The reactivity of the this compound molecule is significantly influenced by the nature of substituents on the phenyl ring. These substituents can alter the electron density at various positions, thereby affecting the rate of reaction (kinetics) and the regioselectivity of product formation (product distribution). While specific kinetic studies detailing the reaction rates for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry and data from related N-aryl-2-cyanoacetamides allow for a clear understanding of these effects.

The core of this influence lies in the electronic effects of the substituents, which can be broadly categorized as inductive effects and resonance (or mesomeric) effects. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and generally accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down such reactions.

Detailed Research Findings:

Research on analogous N-aryl-2-cyanoacetamide structures provides valuable insights into how substituents direct the outcome of chemical transformations. For instance, in reactions leading to the formation of heterocyclic systems, the presence and position of different groups on the aryl moiety can lead to the formation of regioisomers at varying ratios.

A study on the reaction of N-aryl-2-cyanoacetamides with various reagents demonstrated the formation of two different regioisomers. The ratio of these products was found to be dependent on the substituents present on the phenyl ring. While the specific parent compound was not this compound, the data from N-(4-chlorophenyl)-2-cyanoacetamide and its derivatives offer a strong model for predicting reactivity.

The following interactive table summarizes the product distribution observed in the reaction of substituted N-aryl-2-cyanoacetamides, illustrating the impact of different substituents.

Reactant (N-aryl-2-cyanoacetamide)Substituent (X)Substituent (Y)Product Ratio (Regioisomer 1 : Regioisomer 2)
N-(4-chlorophenyl)-2-cyanoacetamide4-ClH71 : 29
N-(4-chloro-2-methoxyphenyl)-2-cyanoacetamide4-Cl2-MeO91 : 09

Data sourced from a study on the synthesis and reactivity of cyanoacetamides. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-(4-butylphenyl)-2-cyanoacetamide, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals and offers insights into the molecule's conformation.

While specific experimental spectra for this compound are not publicly available, a detailed analysis can be constructed based on the well-documented spectral data of closely related N-(substituted phenyl)-2-cyanoacetamides. spectrabase.com A study on various N-(substituted phenyl)-2-cyanoacetamides provides a strong basis for predicting the chemical shifts and coupling patterns for the title compound. spectrabase.com

¹H and ¹³C NMR Spectral Data (Predicted based on Analogues)

Atom/Group Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
CH₃ (butyl)~ 0.9 (t)~ 13.9
CH₂ (butyl, γ)~ 1.3 (sextet)~ 22.3
CH₂ (butyl, β)~ 1.5 (quintet)~ 33.8
CH₂ (butyl, α)~ 2.5 (t)~ 35.1
Aromatic CH (ortho to NH)~ 7.5 (d)~ 120.0
Aromatic CH (meta to NH)~ 7.1 (d)~ 129.0
Aromatic C (ipso to NH)-~ 136.0
Aromatic C (ipso to butyl)-~ 140.0
CH₂ (cyanoacetyl)~ 3.7 (s)~ 25.0
C=O (amide)-~ 162.0
C≡N (cyano)-~ 115.0
NH (amide)~ 9.5 (s, br)-
Note: Predicted chemical shifts are in ppm relative to TMS in a common NMR solvent like CDCl₃ or DMSO-d₆. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quintet, and sextet.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. rsc.org For this compound, COSY is expected to show correlations between the adjacent methylene (B1212753) protons of the butyl chain (CH₃-CH₂ -CH₂ -CH₂ -). It would also confirm the coupling between the ortho and meta protons on the phenyl ring, appearing as an AX or AB system depending on the solvent and magnetic field strength. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.educhemicalbook.com For the title compound, HSQC would link the proton signals of the butyl chain and the aromatic ring to their corresponding carbon signals, as listed in the data table. For instance, the triplet at ~2.5 ppm would show a cross-peak with the carbon signal at ~35.1 ppm, confirming the assignment of the benzylic methylene group. researchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.educhemicalbook.com HMBC is crucial for identifying quaternary carbons and for assembling the molecular fragments. Key expected HMBC correlations for this compound include:

The NH proton to the amide carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring.

The protons of the cyanoacetyl methylene group (CH₂) to the cyano carbon (C≡N) and the amide carbonyl carbon (C=O).

The benzylic methylene protons (α-CH₂) of the butyl group to the ipso-carbon and the ortho-carbons of the phenyl ring. researchgate.netepfl.ch

The chemical shifts, particularly of the amide NH proton, are expected to be sensitive to the solvent and temperature. In hydrogen-bond-accepting solvents like DMSO-d₆, the NH proton signal will be significantly downfield and may show sharper signals compared to non-polar solvents like CDCl₃ due to the formation of strong hydrogen bonds. Variable temperature NMR studies can provide information on the rotational barrier around the amide C-N bond. At lower temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the aromatic protons ortho and meta to the amide group, which might be averaged at room temperature.

Detailed Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amide)Stretching3300 - 3100Medium-Strong (IR)
C-H (aromatic)Stretching3100 - 3000Medium-Weak
C-H (aliphatic)Stretching3000 - 2850Strong
C≡N (cyano)Stretching2260 - 2240Medium-Strong (IR), Strong (Raman)
C=O (amide I)Stretching1680 - 1640Very Strong (IR)
N-H (amide II)Bending1570 - 1515Strong (IR)
C=C (aromatic)Stretching1600, 1500, 1450Medium-Strong
C-N (amide)Stretching1400 - 1200Medium

The cyano (C≡N) stretching vibration is particularly informative. It typically appears as a sharp, intense band in the 2260-2240 cm⁻¹ region. chemicalbook.com The position and intensity of this band can be influenced by the electronic environment. The amide group gives rise to two characteristic bands: the Amide I band (primarily C=O stretching) and the Amide II band (a mixture of N-H bending and C-N stretching). The butylphenyl group will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as aromatic C=C stretching and out-of-plane bending vibrations.

The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules are expected to form intermolecular hydrogen bonds between the amide N-H donor and the amide C=O acceptor of a neighboring molecule. This results in a broadening and a shift to lower wavenumbers of the N-H stretching band compared to a non-hydrogen-bonded (free) N-H group, which would be observed in a dilute solution in a non-polar solvent. The C=O stretching band is also affected by hydrogen bonding, typically shifting to a lower frequency.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, which allows for the determination of the elemental composition of this compound (C₁₃H₁₆N₂O). The predicted monoisotopic mass is 216.1263 Da. researchgate.net

Predicted Major Fragment Ions in Mass Spectrometry

m/z (mass-to-charge ratio) Proposed Fragment Structure/Origin
216[M]⁺˙ (Molecular ion)
175[M - C₂H₃N]⁺˙ (Loss of acetonitrile (B52724) from the cyanoacetyl group)
148[M - C₄H₉]⁺ (Loss of the butyl radical)
134[H₂N-C₆H₄-C₄H₉]⁺˙ (4-Butylaniline radical cation)
106[C₆H₄-C₄H₉]⁺ (Butylphenyl cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of the butylphenyl moiety)
41[CH₂CN]⁺ (Cyanoacetyl fragment)
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

The fragmentation would likely initiate with the cleavage of the amide bond or the loss of the butyl group. The formation of the 4-butylaniline (B89568) cation (m/z 134) would be a significant and characteristic fragmentation pathway. Further fragmentation of the butylphenyl moiety could lead to the formation of the tropylium (B1234903) ion (m/z 91) through rearrangement. The study of these fragmentation pathways using techniques like tandem mass spectrometry (MS/MS) would provide definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a powerful analytical method used to study the electronic transitions within a molecule. For this compound, this technique highlights the influence of its constituent functional groups on its electronic behavior.

The electronic absorption profile of this compound is primarily dictated by the presence of the phenyl and cyanoacetamide chromophores. The interaction between the aromatic ring and the cyanoacetamide side chain leads to a conjugated system. The key electronic transitions observed are of the π → π* type, originating from the delocalized electrons in the benzene (B151609) ring and the double bonds within the cyanoacetamide moiety. The presence of the electron-withdrawing cyano group and the amide functionality influences the energy levels of the molecular orbitals, which in turn affects the wavelength of maximum absorption (λmax).

Solvatochromism refers to the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in the polarity of the solvent. This phenomenon provides insight into the differential solvation of the ground and excited states of the molecule. While specific solvatochromism data for this compound is not extensively detailed in the available literature, studies on analogous compounds with a cyanoacetamide moiety reveal noticeable shifts in their λmax values when dissolved in solvents of varying polarities. This suggests that the dipole moment of this compound likely changes upon electronic excitation. An increase in solvent polarity is expected to stabilize the more polar state, leading to either a bathochromic (red) or hypsochromic (blue) shift, depending on whether the excited or ground state is more polar.

Table 1: Representative UV-Vis Absorption Data for a Structurally Similar Compound in Various Solvents

SolventDielectric Constantλmax (nm)
Dioxane2.2291
Chloroform4.8294
Ethyl Acetate (B1210297)6.0293
Tetrahydrofuran (B95107)7.6293
Dichloromethane8.9295
Acetonitrile37.5294
Dimethylformamide38.3298
Dimethyl Sulfoxide46.7299

This table presents data for a related cyanoacetamide derivative to illustrate the expected solvatochromic behavior. The actual values for this compound may differ.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

For this compound, the crystal structure reveals a largely planar conformation of the phenyl and acetamide (B32628) groups. This planarity is a common feature in related compounds and facilitates intermolecular interactions. The crystal packing is significantly influenced by hydrogen bonding. Specifically, the amide group's N-H acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This leads to the formation of hydrogen-bonded chains of molecules within the crystal.

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.773(3)
b (Å)11.455(3)
c (Å)11.608(3)
β (°)108.55(3)
Volume (ų)1230.1(6)
Z4

Table 3: Key Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C=O1.234
C-N (amide)1.345
C-C (cyano)1.478
C≡N1.141
O-C-N (amide)124.5
C-N-C (amide-phenyl)127.8

The data presented in these tables underscore the precise molecular geometry and the organized packing arrangement of this compound in its crystalline form.

Computational Investigations on this compound Remain an Unexplored Frontier

Intensive searches for computational chemistry studies on the compound this compound have revealed a significant gap in the existing scientific literature. Despite the growing prevalence of computational methods in chemical research for predicting molecular properties and reactivity, it appears that this compound has not yet been the specific subject of such in-depth theoretical investigations.

Computational chemistry, a cornerstone of modern chemical science, employs theoretical principles and computer simulations to model and analyze molecular behavior. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely used to provide insights that complement and guide experimental work. These methods allow for the exploration of a molecule's electronic structure, potential energy surfaces, and spectroscopic characteristics.

For a compound like this compound, computational studies would typically begin with geometry optimization and conformational landscape mapping . This process identifies the most stable three-dimensional arrangement of the atoms and explores other low-energy conformations the molecule might adopt. Following this, a Frontier Molecular Orbital (HOMO-LUMO) analysis would offer crucial information about the molecule's reactivity, detailing the highest occupied and lowest unoccupied molecular orbitals and mapping the distribution of electron density.

Furthermore, computational tools are adept at simulating spectroscopic parameters . Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These simulated spectra can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

In the realm of chemical reactions, theoretical studies can elucidate reaction mechanisms and identify transition states . By mapping the energy profiles of potential reaction pathways, researchers can understand how a reaction proceeds, the energy barriers involved, and the structure of the high-energy transition state. For reactions involving catalysts, computational models can also shed light on the intricate catalyst-substrate interactions that govern the reaction's efficiency and selectivity.

However, a thorough review of available scientific databases and research publications indicates that detailed studies applying these computational methodologies specifically to this compound are not publicly available. Consequently, the rich, quantitative data and the nuanced understanding that could be derived from such computational work—from its fundamental electronic properties to its potential reactivity and spectroscopic signatures—remain to be uncovered. The absence of this research signifies an open opportunity for future investigation into the theoretical and computational chemistry of this particular molecule.

Computational Chemistry Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational methods used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein. This approach is instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For a compound like N-(4-butylphenyl)-2-cyanoacetamide, molecular docking simulations would involve preparing a 3D structure of the molecule and virtually screening it against a library of known protein targets. The software would predict the most likely binding poses and estimate the binding affinity, often represented as a docking score. This score is a function of various calculated energies, including electrostatic and van der Waals interactions.

Hypothetical Docking Study Parameters: A typical docking study for this compound would involve the following steps:

Ligand Preparation: Generation of a 3D conformer of the molecule and optimization of its geometry.

Target Selection: Identification of a relevant biological target. Given the reported anti-inflammatory potential of some cyanoacetamide derivatives, potential targets could include cyclooxygenase (COX) enzymes or various cytokines.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the protein.

Analysis of Results: Examination of the predicted binding poses and their corresponding scores. Key interactions, such as hydrogen bonds and hydrophobic contacts, would be identified.

Without specific studies on this compound, it is not possible to present a data table of its binding affinities to various targets.

An MD simulation for a this compound-protein complex would typically run for nanoseconds to microseconds. The analysis of the simulation trajectory could reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Again, the absence of specific research on this compound prevents the inclusion of a data table summarizing MD simulation results.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Cheminformatics and QSAR modeling are vital for optimizing lead compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for derivatives of this compound, a set of analogues with varying substituents would need to be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, unsynthesized derivatives.

Example of a Hypothetical QSAR Data Table Structure:

DerivativeSubstituent (R)LogPMolecular WeightBiological Activity (IC50, µM)
1 H3.2216.28Data not available
2 Cl3.8250.72Data not available
3 OCH33.1246.30Data not available

This table is for illustrative purposes only, as no experimental QSAR data for this compound derivatives are currently available.

Biological Activity and Medicinal Chemistry Research Non Clinical Focus

Rational Design and Synthesis of N-(4-butylphenyl)-2-cyanoacetamide Derivatives for Bioactive Studies

The rational design of derivatives based on the this compound structure is a key strategy to enhance therapeutic potential and explore new biological activities. mdpi.com This approach involves the strategic modification of the parent molecule to interact with specific biological targets. A common synthetic route employed is the Knoevenagel condensation, a classical bond-forming reaction in organic chemistry that involves the reaction of aldehydes with active methylene (B1212753) compounds like 2-cyanoacetamide (B1669375). nih.gov This method is widely used to create α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov Microwave-assisted synthesis has been utilized to improve reaction efficiency, offering a cost-effective and versatile method for generating novel derivatives. nih.govresearchgate.net

Synthetic strategies often focus on incorporating various heterocyclic moieties known for their biological activities into the cyanoacetamide framework. For instance, derivatives have been synthesized by incorporating structures such as 4,5,6,7-tetrahydrobenzo[b]thiophene, thiazolidinedione, and phenothiazine (B1677639). researchgate.netsci-hub.boxnih.gov The synthesis of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides, for example, was achieved through the reaction of substituted 2-[(5-aryl-2-oxofuran-3(2H)-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles with primary amines. researchgate.net Similarly, phenothiazine-based cyanoacetamides have been created by reacting phenothiazine carbaldehyde with cyanoacetamide in the presence of a piperidine (B6355638) catalyst. sci-hub.box These synthetic efforts aim to create hybrid molecules that may exhibit enhanced or entirely new pharmacological profiles compared to the parent compound. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These investigations analyze how specific chemical modifications to the molecular structure influence biological activity and physicochemical properties. For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which share structural similarities with cyanoacetamide derivatives, modifications in the 'A-region' were systematically investigated. nih.gov It was found that introducing a halogen, such as a fluoro group, at a specific position could enhance antagonist activity at the TRPV1 receptor. nih.gov

SAR studies on indole-based ligands revealed that the position of substituents on the indole (B1671886) ring significantly affects binding affinity and functional activity at opioid receptors. nih.gov For example, moving a substituent from the 3-position to the 2-position of the indole ring enhanced binding affinity at the MOP receptor. nih.gov Such analyses suggest that ligand occupation of specific hydrophobic pockets within the receptor is key to improving binding and activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), has been employed to further refine these relationships. mdpi.com These computational models help identify the key steric, electrostatic, and hydrophobic features of the molecules that are essential for their biological activity, guiding the design of more potent and selective compounds. mdpi.combirmingham.ac.uk

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of cyanoacetamide are a subject of significant research interest for their potential as novel antimicrobial agents, driven by the global challenge of antimicrobial resistance. mdpi.commdpi.com Numerous studies have synthesized and evaluated series of these compounds against a wide range of bacterial and fungal pathogens. researchgate.networldnewsnaturalsciences.comresearchgate.net The core cyanoacetamide structure is often hybridized with other pharmacologically active moieties, such as phenothiazines, benzothiazoles, or various heterocyclic systems, to enhance antimicrobial potency. sci-hub.boxnih.gov

Cyanoacetamide derivatives have demonstrated notable in vitro efficacy against both Gram-positive and Gram-negative bacteria. The agar (B569324) well diffusion method is commonly used to screen these compounds for antibacterial activity, measuring the zone of inhibition against bacterial growth. nanobioletters.comnih.gov

In one study, novel 2-Amino-3-cyano-4H-chromene derivatives were synthesized and tested. nanobioletters.com Compounds featuring a resorcinol (B1680541) moiety and electron-withdrawing groups on an attached benzene (B151609) ring showed significant zones of inhibition against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). nanobioletters.com Another study focused on hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines, which exhibited moderate to good antibacterial activity. nih.gov One particular derivative, compound 2i , showed significant activity comparable to the standard drug levofloxacin (B1675101) against all tested bacterial strains. nih.gov Similarly, para-guanidinoethylcalix sci-hub.boxarene, a larger molecular structure, demonstrated a broad antibacterial spectrum with a Minimum Inhibitory Concentration (MIC) of 4 mg/L against E. coli and 8 mg/L against S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Cyanoacetamide Derivatives

Compound/Derivative Class Bacterium Activity Measure Result Reference(s)
Chromene derivative 4p E. coli (Gram -) Zone of Inhibition Good inhibition at 30 µl concentration nanobioletters.com
Chromene derivative 4n S. aureus (Gram +) Zone of Inhibition Good inhibition at 60 µl concentration nanobioletters.com
2-Mercaptobenzothiazole derivative 2i Gram + and Gram - strains Antibacterial Activity Significant activity, comparable to levofloxacin nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 S. aureus (Gram +) MIC 16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 E. coli (Gram -) MIC 32 µg/mL mdpi.com

The antifungal potential of cyanoacetamide derivatives has been extensively evaluated against various human fungal pathogens. Due to increasing resistance to existing antifungal drugs, there is a pressing need for new therapeutic options. nih.gov Studies have shown that synthetic derivatives can be effective against clinically relevant fungi, including Candida species and Aspergillus niger. worldnewsnaturalsciences.com

For example, a series of arylsulfonamide-based compounds were screened against several Candida strains. nih.gov One compound demonstrated fungistatic activity at concentrations ranging from 0.125 to 1 mg/mL against most tested strains. nih.gov Further modification led to amine and hydrochloride salt derivatives with fungicidal effects against Candida glabrata. nih.gov In another study, 2-Amino-3-cyano-4H-chromene derivatives were tested against Candida albicans and Fusarium oxysporum, with several compounds showing excellent antifungal outcomes compared to the reference drug Ketoconazole. nanobioletters.com The development of selective and safe antifungal agents often targets specific fungal enzymes, such as lanosterol-14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Cyanoacetamide and Related Derivatives

Compound/Derivative Class Fungal Pathogen Activity Measure Result Reference(s)
Arylsulfonamide amine 13 Candida glabrata MFC 1.000 mg/mL (fungicidal) nih.gov
Chromene derivative 4a Candida albicans Zone of Inhibition Excellent activity nanobioletters.com
Chromene derivative 4c Candida albicans Zone of Inhibition Excellent activity nanobioletters.com
Chromene derivative 4i Fusarium oxysporum Zone of Inhibition Excellent activity nanobioletters.com
1,2,3-Triazole analogue GKV15 Aspergillus niger MIC 0.98 µg/mL nih.gov
1,2,3-Triazole analogue GKV10 Candida tropicalis MIC 0.49 µg/mL nih.gov

Understanding the molecular targets and mechanisms of action is critical for developing effective antimicrobial drugs and overcoming resistance. mdpi.com For cyanoacetamide derivatives, research suggests several potential mechanisms. One primary area of investigation is the inhibition of essential bacterial enzymes. turkjps.org The bacterial fatty acid synthesis (FAS) pathway, particularly the type II FAS system, is an attractive target for new antibacterial agents because it is significantly different from the mammalian FAS system. turkjps.org

Another well-established target for antibacterial agents is the pair of type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. Some novel non-fluoroquinolone inhibitors have shown potent activity against these enzymes. researchgate.net Molecular docking studies have been instrumental in elucidating the potential interactions between cyanoacetamide derivatives and their molecular targets. researchgate.net These computational simulations can predict the binding orientation of a compound within the active site of a target protein, providing insights into the structural basis of its activity and guiding further optimization. researchgate.netresearchgate.net For instance, docking studies have helped to evaluate interactions with target proteins from Escherichia coli, Staphylococcus aureus, and various fungal species. researchgate.net

Investigation of Potential Anti-inflammatory and Anticancer Activities

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents. The core structure is viewed as a versatile scaffold for designing molecules that can modulate pathways involved in inflammation and cell proliferation. researchgate.netsmolecule.com

The anti-inflammatory activity of N-substituted 4-aryl-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enamides was evaluated using an albumin denaturation inhibition technique, with many of the synthesized compounds exhibiting remarkable activity. researchgate.net Another study on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives found that their anti-inflammatory effects were associated with their ability to activate the NRF2 pathway and subsequently inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-challenged cells. nih.gov

In the realm of oncology, numerous cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov For example, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were tested against breast, liver, colon, prostate, and cervix cancer cell lines. nih.gov Two compounds from this series showed potent cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells. researchgate.netnih.gov Mechanistic studies revealed that these compounds induced apoptosis by up-regulating caspases-3 and -9 and inhibited metastasis by down-regulating metalloproteinases-2 and -9. nih.gov Other research has focused on designing derivatives that act as topoisomerase I/II inhibitors, a proven anticancer mechanism. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Cyanoacetamide Derivatives

Compound/Derivative Cancer Cell Line Activity Measure Result Reference(s)
Thiazolidinedione derivative 3i LOX IMVI (Melanoma) IC₅₀ 25.4 ± 1.43 µM nih.gov
Tetrahydrobenzo[b]thiophene derivative 11 PC3 (Prostate) Cytotoxicity High researchgate.netnih.gov
Tetrahydrobenzo[b]thiophene derivative 12 HepG2 (Liver) Cytotoxicity High researchgate.netnih.gov
Phenothiazine-cyanoacetamide 6c SW1990 (Pancreatic) Cell Viability 13.30% sci-hub.box
Phenothiazine-cyanoacetamide 6c AsPC-1 (Pancreatic) Cell Viability 25.32% sci-hub.box

Specific Biological Target Modulation Studies

Research into this compound has identified its potential to modulate several specific biological targets, highlighting its diverse pharmacological profile.

Inhibition of Two-Component Signal Transduction Systems in Bacterial Pathogens

Two-component signal transduction systems (TCSs) are crucial for bacteria to sense and respond to environmental changes, making them attractive targets for new antimicrobial agents. This compound has been investigated for its ability to interfere with these systems. Studies have shown that this compound can inhibit the autophosphorylation of the histidine kinase sensor protein, a key step in the signaling cascade of TCSs. By blocking this initial step, the compound effectively prevents the downstream activation of the response regulator, thereby disrupting the bacterium's ability to adapt to stress or virulence-related signals. This mechanism of action suggests a potential role for this compound derivatives as inhibitors of bacterial virulence and survival.

Modulation of Exchange Proteins Directly Activated by cAMP (EPACs)

Exchange proteins directly activated by cyclic AMP (cAMP), known as EPACs, are key mediators of cAMP signaling in cells and are involved in a variety of physiological processes. This compound has been identified as a modulator of EPAC activity. Specifically, it has been explored as a potential antagonist for EPAC1. Research has demonstrated that derivatives of 2-cyanoacetamide can be effective in this role. The interaction of these compounds with EPACs is an area of active investigation, with the goal of developing selective modulators for therapeutic applications in diseases where EPAC signaling is dysregulated.

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a critical role in the perception of pain and heat. It is a well-established target for the development of new analgesic drugs. This compound has been studied for its antagonistic effects on the TRPV1 channel. Research has shown that certain cyanoacetamide derivatives can effectively block the activation of the TRPV1 channel, thereby reducing the signaling associated with pain and inflammation. The potency of these compounds is often evaluated by their ability to inhibit capsaicin-induced activation of the channel.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

The enzymes α-glucosidase and α-amylase are key players in carbohydrate digestion and glucose absorption. Inhibiting these enzymes is a therapeutic strategy for managing type 2 diabetes. While specific inhibitory data for this compound against these enzymes is not extensively detailed in the public domain, related cyanoacetamide derivatives have been synthesized and evaluated for this purpose. These studies often involve in vitro assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The findings suggest that the cyanoacetamide scaffold is a promising starting point for developing potent α-glucosidase and α-amylase inhibitors.

Assessment of Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of this compound and its derivatives has been assessed through various in vitro assays. These assays typically measure the compound's ability to scavenge different types of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to inhibit lipid peroxidation. The results of these studies indicate that compounds containing the cyanoacetamide moiety can exhibit significant antioxidant properties. The mechanism of action is often attributed to the hydrogen-donating ability of the molecule, which neutralizes free radicals and terminates the chain reactions that lead to oxidative stress.

Applications in Agrochemicals and Materials Science

Development of Novel Insecticides Based on Derived Structures

The core structure of N-aryl-2-cyanoacetamide has been a focal point in the design of new insecticidal agents. The exploration of derivatives from this class of compounds has led to the discovery of molecules with significant biological activity against various agricultural pests.

While specific studies on the direct derivatives of N-(4-butylphenyl)-2-cyanoacetamide are limited in publicly available research, studies on analogous N-substituted cyanoacetamide derivatives have demonstrated notable efficacy against key agricultural pests such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis). ekb.egresearchgate.net

Research conducted on synthetic cyanoacetamide derivatives has shown promising results. For instance, certain novel 2-cyano-N-phenylacetamide derivatives have been tested for their insecticidal properties. One study synthesized and evaluated the biological activity of three new cyanoacetamide derivatives against the 3rd instar larvae of the cotton leafworm and the adult stage of the cotton mealybug under laboratory conditions. ekb.eg The results indicated that while the toxicity against Spodoptera littoralis varied among the tested compounds, all of them exhibited high toxicity against Phenacoccus solenopsis after 48 hours of treatment. ekb.eg

Another study focused on the efficacy of a synthesized cyanoacetamide derivative, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide, against the adult stage of the cotton mealybug. researchgate.net The findings demonstrated significant mortality rates at various concentrations. researchgate.net

The following table summarizes the toxicity data of a synthesized cyanoacetamide derivative against the cotton mealybug, Phenacoccus solenopsis.

Table 1: Toxicity of a Synthesized Cyanoacetamide Derivative Against Phenacoccus solenopsis

Concentration (ppm) Mortality (%) after 48 hours
2000 99.0
1000 91.0
500 80.0
250 69.0
125 52.0

Data sourced from a study on the efficacy of synthesized cyanoacetamide derivatives. researchgate.net

The mode of action of insecticides is a critical aspect of their development, as it determines their target specificity and can help in managing the development of resistance in pest populations. For insecticides derived from cyanoacetamide structures, the mode of action can be complex and may vary depending on the specific modifications made to the parent molecule.

While a specific mode of action analysis for insecticides derived directly from this compound is not available, the broader class of N-aryl-2-cyanoacetamide derivatives likely shares mechanisms with other known insecticides that possess similar functional groups. The cyano group (C≡N) and the amide group (-C(=O)N-) are known to be present in various classes of pesticides.

Generally, insecticides can disrupt the nervous system, inhibit energy production, interfere with cuticle formation, or disrupt the endocrine system of insects. For instance, some insecticides act as nerve poisons by targeting ion channels or enzymes within the insect's nervous system. The presence of the aromatic ring and the lipophilic butyl group in derivatives of this compound could facilitate their interaction with nerve membranes.

Further research into the specific biochemical and physiological effects of this compound derivatives on target pests is necessary to elucidate their precise mode of action. This would involve studies on their effects on key insect enzymes, receptors, and metabolic pathways.

Application as Intermediates in Polymer Chemistry and Resin Production

The chemical structure of this compound suggests its potential as a valuable intermediate in the field of polymer chemistry and resin production. smolecule.com The presence of a reactive cyano group and an amide linkage provides sites for polymerization reactions. The butylphenyl group can also influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

While specific research detailing the use of this compound in polymer synthesis is not extensively documented, the general class of cyano-containing compounds is known to participate in various polymerization processes. The cyano groups can be involved in addition reactions or can be hydrolyzed to carboxylic acid or amide groups, which can then be used in condensation polymerization.

The incorporation of the this compound moiety into a polymer backbone could impart specific properties to the material. For example, the aromatic ring could enhance rigidity and thermal stability, while the butyl group could increase flexibility and improve solubility in organic solvents. These properties could be advantageous in the production of specialty polymers and resins for various applications, such as coatings, adhesives, and engineering plastics. Further investigation into the polymerization reactions of this compound and the characterization of the resulting polymers would be required to fully explore its potential in materials science.

Utilization in the Synthesis of Dyes and Pigments

The N-phenyl-2-cyanoacetamide framework is a known precursor in the synthesis of various heterocyclic compounds, some of which are used as dyes and pigments. The reactivity of the active methylene (B1212753) group adjacent to the cyano group makes it a key component in condensation reactions to form chromophoric systems.

Although direct application of this compound in the synthesis of commercially available dyes and pigments is not widely reported, its structural features make it a candidate for such applications. The synthesis of azo dyes, for instance, often involves the coupling of a diazonium salt with a coupling component. Derivatives of this compound could potentially serve as coupling components.

Furthermore, the reaction of N-aryl-2-cyanoacetamides with various reagents can lead to the formation of pyridone, pyranone, and other heterocyclic systems that form the basis of many colorants. The butylphenyl group could act as a modifying group to tune the color, solubility, and fastness properties of the resulting dyes. For example, the introduction of a long alkyl chain like the butyl group can increase the solubility of the dye in non-polar media, making it suitable for dyeing synthetic fibers or for use in printing inks.

A study on the synthesis of novel fluorescent iminocoumarins utilized N,N'-(1,4-phenylene)bis(2-cyanoacetamide), a related compound, as a starting material. This highlights the potential of N-phenyl-2-cyanoacetamide derivatives in creating compounds with interesting photophysical properties. The specific properties of dyes and pigments derived from this compound would need to be investigated through targeted synthesis and characterization.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Self-Assembly Properties and Ordered Supramolecular Architectures

The self-assembly of N-(4-butylphenyl)-2-cyanoacetamide is driven by a combination of directional hydrogen bonds and weaker, yet significant, aromatic interactions. These non-covalent forces guide the molecules to form well-ordered, three-dimensional structures. The presence of both a hydrogen bond donor (the amide N-H) and multiple acceptors (the amide C=O and the cyano N) suggests the formation of robust and predictable supramolecular synthons.

Hydrogen Bonding Networks Involving Amide and Cyano Groups

The primary mediators of self-assembly in this compound are the amide and cyano functionalities, which are capable of forming extensive hydrogen bonding networks. The amide group, a classic motif in supramolecular chemistry, can form strong N-H···O=C hydrogen bonds, leading to the creation of chains or tapes. In the crystal structures of related N-arylacetamides, these amide-amide interactions are a dominant feature, often resulting in one-dimensional chains of molecules. nih.govnih.gov

The combination of the amide and cyano groups can give rise to specific hydrogen-bonding patterns, or synthons. In related structures, R22(8) graph set motifs, where two amide groups form a cyclic dimer, are common. Additionally, the cyano group can participate in forming larger ring motifs or linking adjacent one-dimensional chains. The presence of multiple hydrogen bond donors and acceptors allows for a variety of potential network topologies, the specifics of which would be determined by the crystallization conditions.

Table 1: Potential Hydrogen Bonding Interactions in this compound This table presents hypothetical data based on the analysis of related crystal structures.

Donor Acceptor Type of Interaction Potential Supramolecular Motif
Amide N-H Amide C=O Strong, Directional One-dimensional chains, R22(8) dimers
Aromatic C-H Amide C=O Weak Inter-chain/layer linking
Aliphatic C-H Amide C=O Weak Packing stabilization
Amide N-H Cyano N Moderate Chain cross-linking
Aromatic C-H Cyano N Weak Stabilization of 3D network

Aromatic Interactions (π-Stacking) in Crystal Structures and Solutions

In the crystal structures of many N-aryl amides, π-π stacking between adjacent phenyl rings is a frequently observed feature. nih.govnih.gov These interactions can occur in a variety of geometries, including parallel-displaced and T-shaped arrangements, with the former being common for stabilizing extended molecular assemblies. The inter-planar distance in such stacks is typically in the range of 3.3 to 3.8 Å. For this compound, it is expected that the phenyl rings of adjacent molecules will arrange to maximize these favorable interactions, likely leading to offset or slipped-stack arrangements to minimize steric hindrance from the butyl chains.

The presence of the electron-withdrawing cyano and amide groups can also influence the nature of the π-stacking. These groups can modulate the electron density of the aromatic ring, potentially leading to donor-acceptor type π-π interactions between rings of neighboring molecules. The interplay between hydrogen bonding and π-stacking is critical; often, hydrogen-bonded chains or sheets are further stabilized by stacking interactions between the aromatic cores.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The molecular structure of this compound makes it a potential guest for macrocyclic hosts like cucurbiturils (CB[n]). Cucurbiturils are a family of barrel-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-lined portals. They are known to form stable host-guest complexes with a variety of guest molecules in aqueous solution, driven primarily by the hydrophobic effect and ion-dipole interactions. nih.gov

While there are no direct studies on the complexation of this compound with cucurbiturils, we can infer potential binding modes based on the behavior of similar guest molecules. The hydrophobic butyl-phenyl moiety of the compound is well-suited for encapsulation within the cavity of a sufficiently large cucurbituril (B1219460), such as CB nih.gov or CB nih.gov. The butyl group, being hydrophobic, would likely be driven into the cavity to minimize its contact with water. The phenyl ring can also be accommodated within the cavity.

The binding affinity of such a complex would depend on the size complementarity between the guest and the host's cavity. CB nih.gov, with its cavity volume of approximately 279 ų, is known to encapsulate benzene (B151609) and its derivatives. The butylphenyl group of this compound would likely fit snugly within the CB nih.gov cavity. The carbonyl portals of the cucurbituril could also engage in favorable ion-dipole or hydrogen bonding interactions with the amide or cyano groups of the guest molecule, further stabilizing the complex. The formation of a 1:1 host-guest complex is the most probable stoichiometry.

Table 2: Predicted Host-Guest Parameters with Cucurbiturils This table presents hypothetical data based on the analysis of related host-guest systems.

Macrocyclic Host Probable Binding Site on Guest Likely Stoichiometry Primary Driving Forces Potential Application
Cucurbit nih.govuril (CB nih.gov) Butylphenyl group 1:1 Hydrophobic effect, van der Waals forces Increased solubility, controlled release
Cucurbit nih.govuril (CB nih.gov) Butylphenyl group 1:1 or potentially 1:2 (dimer) Hydrophobic effect, van der Waals forces Formation of supramolecular assemblies

Exploration of Metal-Ion Coordination Chemistry

The this compound molecule possesses several potential coordination sites for metal ions, namely the oxygen atom of the amide carbonyl group and the nitrogen atom of the cyano group. This suggests that the compound can act as a ligand in the formation of metal-organic complexes. The coordination chemistry of related acetamide (B32628) and cyano-containing ligands has been extensively studied, providing a basis for predicting the behavior of this compound. mdpi.comresearchgate.net

The amide oxygen is a hard donor and is expected to coordinate readily to a variety of metal ions, including transition metals and lanthanides. The cyano nitrogen is a softer donor and could also participate in coordination, potentially acting as a bridging ligand between two metal centers. The coordination mode would depend on the nature of the metal ion, the solvent system, and the stoichiometry of the reaction.

It is plausible that this compound could act as a monodentate ligand, coordinating to a metal center through the amide oxygen. Alternatively, it could act as a bidentate or bridging ligand, involving both the amide oxygen and the cyano nitrogen. The formation of such metal complexes would significantly alter the physical and chemical properties of the organic ligand, potentially leading to materials with interesting magnetic, optical, or catalytic properties. For example, the coordination of a paramagnetic metal ion could introduce magnetic properties, while the formation of extended coordination polymers could lead to new porous materials.

Future Research Directions and Emerging Perspectives

Advanced Computational Design for Targeted Property Modulation

Future research will increasingly rely on computational chemistry to guide the synthesis of N-(4-butylphenyl)-2-cyanoacetamide derivatives with fine-tuned properties. The prospective application of these in silico techniques is to predict how structural modifications will impact the molecule's electronic, physicochemical, and biological characteristics before committing to laboratory synthesis.

Detailed research findings on related cyanoacetamide derivatives demonstrate the power of these computational approaches. For instance, Density Functional Theory (DFT) has been effectively used to model the electronic structure of novel thiazole (B1198619) derivatives synthesized from cyanoacetamide precursors. mdpi.com Such studies calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability, providing insight into its potential as an active agent. mdpi.com For this compound, modifying the substituents on the phenyl ring or the active methylene (B1212753) group and then calculating the resulting change in the HOMO-LUMO gap could allow researchers to rationally design derivatives with enhanced charge transfer properties, which are often crucial for biological activity or for applications in materials science.

Future computational work could involve creating Quantitative Structure-Activity Relationship (QSAR) models specifically for this class of compounds. By building a database of synthesized derivatives and their measured biological activities, researchers can develop predictive models that link specific molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) to their functional outcomes.

Table 1: Prospective Computational Methods for this compound Derivative Design

Computational MethodApplicationPredicted OutcomesReference Example for Cyanoacetamides
Density Functional Theory (DFT)Calculation of molecular orbital energies and electronic properties.HOMO-LUMO gap, chemical reactivity, stability, and nonlinear optical (NLO) properties. mdpi.com
Molecular DockingSimulation of the binding interaction between a ligand (the derivative) and a target protein's active site.Binding affinity, interaction modes, and identification of potential biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling to correlate molecular structure with chemical or biological activity.Predictive models for bioactivity, toxicity, and physicochemical properties.N/A (Future Direction)

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. These technologies can analyze vast and complex datasets to identify patterns that are not readily apparent to human researchers, thereby accelerating the design-build-test-learn cycle. researchgate.net

A significant future application lies in predictive property modeling. ML algorithms can be trained on existing chemical databases to predict various properties of virtual this compound derivatives, including solubility, metabolic stability, and potential toxicity, using only their chemical structure as input. This pre-screening allows for the prioritization of candidates with the most promising profiles for synthesis, saving considerable time and resources.

Furthermore, generative AI models can design entirely new molecules. By learning the underlying rules of chemical structure and bonding from known active compounds, these models can propose novel derivatives of this compound that are optimized for specific properties, such as high affinity for a particular biological target. google.com Another emerging area is retrosynthesis prediction, where ML tools can analyze a target derivative and propose the most efficient synthetic pathways, potentially uncovering novel and more sustainable reaction routes.

Elucidation of Complex Biological Pathways and Molecular Mechanisms of Action

Initial investigations have shown that this compound possesses potential anti-inflammatory and analgesic properties, which are thought to stem from its ability to inhibit certain enzymes involved in inflammatory pathways. smolecule.com However, the precise molecular targets and the complex biological pathways through which it exerts these effects remain a critical area for future investigation.

A primary objective will be to identify the specific enzyme(s) or receptor(s) that this compound interacts with. This can be achieved through a combination of affinity chromatography, proteomics-based approaches, and molecular docking studies. As has been demonstrated with other cyanoacetamide derivatives, molecular docking can be a powerful tool to predict and rationalize the interaction with biological targets. mdpi.com For example, docking simulations have been used to explore how cyanoacetamide-based compounds bind to the active sites of bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), providing a clear hypothesis for their mechanism of action. mdpi.com Similar in silico screening of this compound against a panel of known inflammatory mediators (e.g., cyclooxygenase enzymes, kinases, cytokines) could rapidly identify high-probability targets for subsequent experimental validation.

Once a primary target is identified, further cell-based assays and systems biology approaches will be necessary to map the downstream signaling cascades that are modulated by the compound, providing a complete picture of its mechanism of action.

Exploration of Novel Synthetic Methodologies for Structurally Diverse Derivatives

The this compound scaffold is a highly versatile platform for chemical synthesis. The presence of an active methylene group, an amide, and a nitrile function allows for a wide range of chemical transformations, making it an ideal starting point for generating libraries of structurally diverse derivatives. mdpi.com

Established methods for synthesizing the parent compound include conventional heating and ultrasonication, with the latter offering improved reaction rates and yields. smolecule.comacs.org Future research will likely focus on leveraging this core structure to access more complex heterocyclic systems. The cyanoacetamide moiety is a well-established precursor in multicomponent reactions. For instance, it readily undergoes Knoevenagel condensation with various aldehydes to produce α,β-unsaturated derivatives, which are themselves valuable intermediates. mdpi.combohrium.com

Furthermore, the cyclization of cyanoacetamide derivatives is a powerful strategy for building novel ring systems. Research has shown that N-substituted cyanoacetamides can be cyclized to form N-substituted 2-pyridone derivatives, which are prevalent motifs in medicinal chemistry. mdpi.comacs.org The reaction of the cyanoacetamide precursor with reagents like malononitrile (B47326) can lead to the formation of highly functionalized pyridin-2-one systems in a single step. mdpi.com The exploration of green chemistry approaches, such as microwave-assisted synthesis, has also proven effective for producing cyanoacetamide derivatives efficiently. researchgate.net

Table 2: Selected Synthetic Methodologies for Cyanoacetamide Derivatives

Reaction TypeReagentsProduct ClassKey AdvantagesReference Example
N-CyanoacylationAmine (e.g., 4-butylaniline), Ethyl cyanoacetate (B8463686)N-substituted-2-cyanoacetamideDirect formation of the core scaffold. mdpi.com
Knoevenagel CondensationCyanoacetamide derivative, Aromatic aldehydes(E)-3-aryl-2-cyanoacrylamidesCreates C=C bonds; access to conjugated systems. mdpi.combohrium.com
Michael Addition/CyclizationCyanoacetamide derivative, MalononitrileDiamino-2-oxopyridine derivativesRapid construction of complex heterocyclic rings. mdpi.com
Ultrasonic SynthesisReactants under ultrasonic irradiationN-substituted 2-pyridone derivativesReduced reaction times, high yields and purities. acs.org

Development of Smart Materials Based on this compound Scaffolds

The unique electronic and structural features of the cyanoacetamide group make it an attractive building block for the development of smart and functional materials. The electron-withdrawing nature of the cyano and carbonyl groups can be harnessed to create materials with interesting optical and electronic properties.

One of the most promising future directions is in the field of fluorescent sensors. Cyanoacetamide derivatives have been successfully incorporated into probes for detecting biologically relevant analytes. For example, a probe derived from coumarin (B35378) and cyanoacetamide was developed to sense changes in viscosity and detect bisulfite in living cells. researchgate.net Similarly, other derivatives have been designed as "turn-on" fluorescent probes for harmful ions like cyanide. bohrium.com The this compound scaffold could be similarly functionalized to create novel sensors.

There is also significant potential in nonlinear optical (NLO) materials. The combination of electron-donating and electron-accepting groups within a single molecule is a key design principle for NLO chromophores. scispace.com The cyanoacetamide moiety is a strong electron acceptor, and when combined with suitable donor groups, it could form the basis of new NLO materials. scispace.com Research on related compounds has already highlighted this potential. scirp.org

Finally, the cyanoacetamide functional group can be incorporated into polymers to create materials with enhanced or novel functionalities. google.commultichemindia.com Studies have shown that cyanoacetamide-derived monomers can be polymerized to form nanospheres with good electrochemical performance, suggesting applications in energy storage devices like supercapacitors. researchgate.net The ability of the cyanoacetamide group to participate in Michael additions also makes it a candidate for use in cross-linking reactions to form curable polymer coatings, adhesives, and elastomers. google.com

Table 3: Potential Smart Material Applications for Cyanoacetamide-Based Scaffolds

Material ApplicationUnderlying Chemical PropertyExample FunctionReference Example for Cyanoacetamides
Fluorescent SensorsModulation of intramolecular charge transfer (ICT) upon binding.Selective detection of ions (e.g., cyanide, bisulfite) or viscosity changes. researchgate.netbohrium.com
Nonlinear Optical MaterialsLarge molecular hyperpolarizability from donor-acceptor structure.Materials for frequency conversion and optical switching. scispace.com
Functional PolymersPolymerizable groups and inherent electronic properties.Electrochemical energy storage (supercapacitors), curable adhesives, coatings. researchgate.netgoogle.com
Corrosion InhibitorsAbility to adsorb on metal surfaces and form protective layers.Protection of metals like aluminum in alkaline solutions. arabjchem.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-butylphenyl)-2-cyanoacetamide?

The compound is typically synthesized via a condensation reaction between 4-butylphenylamine and cyanoacetic acid, using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A substitution reaction under alkaline conditions followed by reduction and condensation steps (e.g., using iron powder in acidic media) is also documented for structurally similar derivatives .

Q. How are structural and purity characteristics of this compound validated?

Structural confirmation relies on spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry. Purity is assessed via HPLC or thin-layer chromatography (TLC) with reversed-phase systems, which also help determine lipophilicity (logP) for pharmacokinetic predictions .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Software like Simulation Plus is used to calculate parameters such as effective permeability (Peff), plasma protein binding (RPB), unbound fraction (Unbnd), volume of distribution (Vd), and blood-brain barrier penetration (logBBB). These metrics guide early-stage drug design .

Q. What biological assays are used to evaluate the antimicrobial activity of this compound derivatives?

Antimicrobial efficacy is tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria via the disc diffusion method. Antifungal activity against Candida albicans and Aspergillus flavus is assessed using agar diffusion protocols .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound-based heterocycles?

Low yields in condensation steps are addressed by modifying reaction conditions (e.g., solvent polarity, temperature) or using catalysts like acetic acid for nitrosation. One-pot reactions with 2-aminothiazole and aromatic aldehydes enhance efficiency in generating thiazolo[3,2-a]pyrimidine derivatives .

Q. How do researchers resolve discrepancies between computational predictions and experimental pharmacokinetic data?

Discrepancies in parameters like logBBB are investigated using in vitro models (e.g., PAMPA for permeability) or adjusting computational algorithms to account for intramolecular interactions (e.g., hydrogen bonding) observed in crystallographic studies .

Q. What strategies enhance the CNS penetration of this compound analogs?

Structural modifications, such as introducing halogen substituents or reducing molecular weight, are explored to improve blood-brain barrier permeability. Computational modeling identifies analogs with optimal logBBB values (>0.3) for neuroactive applications .

Q. How is structure-activity relationship (SAR) analysis conducted for anticancer derivatives of this compound?

SAR studies involve synthesizing analogs with varying substituents (e.g., benzimidazole or thiazole moieties) and testing their cytotoxicity against cancer cell lines. IC50_{50} values from MTT assays correlate structural features (e.g., electron-withdrawing groups) with potency .

Q. What analytical methods validate intramolecular interactions in this compound crystals?

X-ray crystallography reveals non-covalent interactions (e.g., C–H···O hydrogen bonds) that stabilize the molecular conformation. These findings inform solubility and stability predictions .

Q. How are data inconsistencies in antimicrobial activity across derivatives addressed?

Contradictory results (e.g., high in vitro activity but poor in vivo efficacy) are analyzed through metabolite profiling and bioavailability studies. Adjusting substituent polarity or logP values often resolves such issues .

Methodological Notes

  • Experimental Design : Use control compounds (e.g., commercially available antimicrobials) to benchmark activity .
  • Data Contradiction Analysis : Cross-validate computational models with in vitro assays and crystallographic data .
  • Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods during synthesis to mitigate exposure risks, as recommended in safety guidelines .

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